beta-Sanshool

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

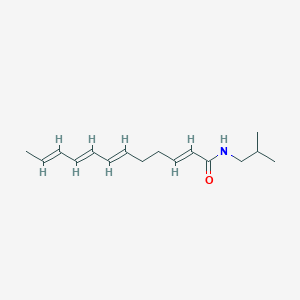

Beta-sanshool is an enamide obtained by the fromal condensation of 2-methylpropanamine with dodeca-2,6,8,10-tetraenoic acid (the 2E,6E,8E,10E stereoisomer). Isolated from Zanthoxylum piperitum, it exhibits inhibitory activity against acyl-CoA:cholesterol acyltransferase. It has a role as an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor and a plant metabolite. It is an enamide and a secondary carboxamide. It derives from a 2-methylpropanamine.

科学的研究の応用

Chemical Properties and Structure

Beta-Sanshool is an amide characterized by its unique hydroxyl groups. It is primarily extracted from plants like Zanthoxylum bungeanum and Zanthoxylum piperitum, which are known for their traditional medicinal and culinary uses. The structural formula of this compound is represented as follows:C18H27N(Molecular Weight 271 43 g mol)

Chemistry

This compound serves as a model compound in various chemical studies, particularly in exploring the reactivity and stability of polyunsaturated fatty acid amides. Its unique structure allows researchers to better understand similar compounds and their interactions in biochemical processes.

Biology

Research indicates that this compound can activate specific sensory neurons, making it a valuable tool for studying sensory perception and nerve function. This activation has implications for understanding pain pathways and developing analgesic drugs .

Food Industry

In the food sector, this compound is utilized to enhance sensory properties in products. Its ability to induce tingling sensations makes it a popular ingredient in culinary applications, particularly in Asian cuisines where it is associated with the flavor profile of Sichuan pepper.

Pharmacological Applications

Recent studies have highlighted this compound's potential therapeutic applications, particularly in dermatology. It has been shown to protect skin cells from UVB-induced damage by enhancing cell viability and inhibiting matrix metalloproteinase expression, which plays a role in skin aging .

The biological activities of this compound are extensive:

- Antioxidant Properties : Studies demonstrate that this compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in cells .

- Photoprotective Effects : Research has confirmed that this compound can protect against UVB-induced skin damage through mechanisms involving autophagy activation and modulation of signaling pathways such as AKT-JAK2-STAT3 .

- Cytotoxicity : this compound has shown cytotoxic effects against certain cancer cell lines, suggesting its potential role in cancer therapy .

Table 1: Comparison of Biological Activities of Sanshools

| Compound | Antioxidant Activity | Cytotoxicity (IC50) | Photoprotective Effects |

|---|---|---|---|

| Hydroxy-Beta-Sanshool | High | 20 µM (HepG2) | Yes |

| Hydroxy-Alpha-Sanshool | Moderate | 25 µM (MCF-7) | No |

| Gamma-Sanshool | Low | Not significant | No |

Table 2: Applications of this compound

| Application Area | Description |

|---|---|

| Chemistry | Model compound for studying fatty acid amides |

| Biology | Sensory neuron activation; pain pathway research |

| Food Industry | Enhancer for sensory properties in culinary products |

| Dermatology | Protects against UVB damage; potential anti-aging agent |

Case Study 1: Photoprotection Mechanism

A study conducted on human dermal fibroblasts demonstrated that treatment with this compound significantly improved cell viability after UVB exposure. Mechanistic investigations revealed that this compound activates autophagy pathways, providing a protective effect against photodamage .

Case Study 2: Antioxidant Activity Assessment

In vitro assays measuring radical scavenging capacity showed that this compound effectively reduced reactive oxygen species levels in cultured cells. This suggests its potential utility as an antioxidant agent in therapeutic applications aimed at oxidative stress-related conditions .

特性

分子式 |

C16H25NO |

|---|---|

分子量 |

247.38 g/mol |

IUPAC名 |

(2E,6E,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide |

InChI |

InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8+,13-12+ |

InChIキー |

SBXYHCVXUCYYJT-UMYNZBAMSA-N |

SMILES |

CC=CC=CC=CCCC=CC(=O)NCC(C)C |

異性体SMILES |

C/C=C/C=C/C=C/CC/C=C/C(=O)NCC(C)C |

正規SMILES |

CC=CC=CC=CCCC=CC(=O)NCC(C)C |

同義語 |

alpha-sanshool beta-sanshool gamma-sanshool sanshool |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。